Cas no 1258609-92-5 (3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-)

3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- 化学的及び物理的性質
名前と識別子
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- 3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-
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- MDL: MFCD18085629
- インチ: 1S/C13H9FN2O4/c14-10-4-6(1-2-8(10)12(17)18)7-3-9(13(19)20)11(15)16-5-7/h1-5H,(H2,15,16)(H,17,18)(H,19,20)
- InChIKey: CZDWFTJSRRKYOH-UHFFFAOYSA-N
- SMILES: C1(N)=NC=C(C2=CC=C(C(O)=O)C(F)=C2)C=C1C(O)=O
3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB324672-5g |
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid, 95%; . |
1258609-92-5 | 95% | 5g |
€1159.00 | 2024-04-20 | |
abcr | AB324672-5 g |
2-Amino-5-(4-carboxy-3-fluorophenyl)nicotinic acid, 95%; . |
1258609-92-5 | 95% | 5g |
€1,159.00 | 2022-06-10 |
3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- 関連文献
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-に関する追加情報
Introduction to 3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- (CAS No: 1258609-92-5) and Its Applications in Modern Chemical Biology
The compound 3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)-, identified by the CAS number 1258609-92-5, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. This compound, featuring a pyridine core substituted with amino and carboxylic acid functionalities, along with a fluorophenyl group, exhibits a unique structural and chemical profile that makes it a valuable candidate for various biological assays and drug development initiatives.
In recent years, the integration of fluorinated aromatic moieties into pharmaceutical compounds has gained considerable attention due to their ability to modulate metabolic stability, binding affinity, and cellular uptake. The presence of the 4-carboxy-3-fluorophenyl group in this molecule not only introduces a fluorine atom, which is known for its ability to enhance metabolic resistance, but also provides a carboxylic acid moiety that can participate in hydrogen bonding interactions. These features make the compound particularly interesting for designing molecules that interact with biological targets in a specific manner.
The pyridinecarboxylic acid backbone of the compound serves as a versatile scaffold for further derivatization, enabling the creation of libraries of compounds with tailored biological activities. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their prevalence in many bioactive natural products and synthetic drugs. The combination of an amino group at the 2-position and a carboxylic acid at the 3-position provides additional sites for chemical modification, allowing researchers to fine-tune properties such as solubility, bioavailability, and target specificity.
Recent advancements in computational chemistry have facilitated the rapid design and optimization of such complex molecules. By leveraging machine learning algorithms and molecular docking simulations, researchers can predict the binding modes of this compound to various biological targets with high accuracy. This approach has been instrumental in identifying novel therapeutic agents and understanding the mechanisms of action of existing drugs. The 2-amino-5-(4-carboxy-3-fluorophenyl)-pyridinecarboxylic acid structure is particularly amenable to these computational techniques due to its well-defined functional groups and rigid aromatic core.
One of the most compelling aspects of this compound is its potential application in the development of inhibitors for enzymes involved in metabolic pathways relevant to human diseases. For instance, studies have shown that pyridine-based inhibitors can effectively target enzymes such as kinases and cytochrome P450 enzymes, which are implicated in conditions ranging from cancer to inflammatory disorders. The fluorine atom in the 4-carboxy-3-fluorophenyl group is particularly noteworthy, as it has been demonstrated to enhance binding affinity by increasing lipophilicity while maintaining metabolic stability.
The carboxylic acid group at the 3-position of the pyridine ring offers another layer of functionality that can be exploited for drug design. This moiety can form salt bridges or hydrogen bonds with polar residues on biological targets, thereby improving binding interactions. Additionally, it can be used to link this compound to other pharmacophores or biomolecules through amide or ester linkages, creating hybrid molecules with enhanced therapeutic potential.
In vitro studies have begun to explore the biological activity of 3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- (CAS No: 1258609-92-5). Initial experiments suggest that this compound exhibits moderate activity against certain enzymatic targets, making it a promising lead for further optimization. The dual functionality provided by the amino and carboxylic acid groups allows for multiple points of interaction with biological systems, which can be leveraged to develop more selective and potent inhibitors.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex aryl-pyridine core efficiently. These synthetic strategies not only enhance efficiency but also minimize waste production, aligning with modern green chemistry principles.
The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures has been shown to confer several advantages over non-fluorinated analogs. These include improved pharmacokinetic properties such as enhanced oral bioavailability and prolonged half-life due to reduced metabolic clearance. Additionally, fluorine atoms can influence electronic properties and binding interactions at a molecular level.
As research continues to uncover new biological pathways and therapeutic targets, compounds like 3-Pyridinecarboxylic acid, 2-amino-5-(4-carboxy-3-fluorophenyl)- (CAS No: 1258609-92-5) will play an increasingly important role in drug discovery efforts. Their unique structural features provide a rich foundation for designing molecules with tailored biological activities, making them invaluable tools for both academic research and industrial applications.
In conclusion,3-Pyridinecarboxylic acid, 2-amino, 5-(4-carboxy-3-fluorophenyl)- represents a significant advancement in chemical biology due to its versatile structure and promising biological properties. Its potential applications span multiple therapeutic areas, making it a cornerstone compound for future drug development initiatives. As our understanding of biological systems continues to evolve,this molecule will undoubtedly contribute significantly to innovative therapeutic solutions.
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